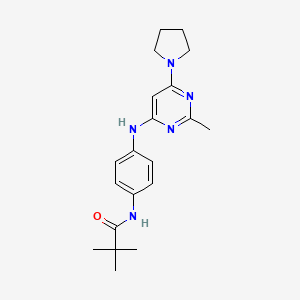
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide is unique due to its trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other benzothiadiazole derivatives may not be as effective .
Propriétés
Formule moléculaire |
C16H15N3O4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15N3O4S/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)17-10-4-5-11-12(8-10)19-24-18-11/h4-8H,1-3H3,(H,17,20) |
Clé InChI |
GZMYDOLYNBHUDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NSN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323468.png)
![N-(2-{4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-YL}ethyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11323475.png)

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11323485.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B11323487.png)
![2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11323492.png)
![2-(2,3-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11323498.png)
![N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11323502.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B11323505.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11323537.png)
![2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323540.png)
![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323542.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide](/img/structure/B11323546.png)
